Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Overview
Description
Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multiple steps. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of nonmetallic regenerable reagents and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for the direct conversion of low-concentration CO2 into carbamates. This method is efficient and environmentally friendly, working even with exhaust gases containing impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include cesium carbonate, TBAI, DBU, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- 5-{[3-(Aminocarbonyl)-6-(tert-pentyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamate}
Uniqueness
Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is unique due to its specific structure, which includes a benzothiophene core and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl (6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a complex organic compound notable for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure:
- Molecular Formula: C15H22N2O3S
- Molecular Weight: 310.4118 g/mol
- CAS Number: 6109-83-7
The compound features a benzothiophene core, which is significant in medicinal chemistry due to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness.
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 50 |
Streptococcus agalactiae | 75 |
Staphylococcus aureus | 100 |
These results suggest that this compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria .
Anticancer Activity
The compound has also been studied for its anticancer properties. A structure–activity relationship (SAR) analysis showed promising results in inhibiting cancer cell proliferation.
Case Study: Polo-like Kinase 1 Inhibition
In a recent study, derivatives of this compound were evaluated for their ability to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division. The most potent derivative exhibited an IC50 value of 4.4 μM against Plk1 PBD (phospho-binding domain), demonstrating significant anticancer potential .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding: Its structural features allow it to bind effectively to various receptors, altering their activity and leading to therapeutic effects.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development aimed at treating bacterial infections and cancer. Its ability to inhibit key biological pathways makes it valuable in therapeutic research.
Materials Science
Beyond biological applications, the compound's electronic properties may be explored in materials science for developing novel materials with specific functionalities.
Properties
IUPAC Name |
methyl N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)8-5-6-9-10(7-8)21-13(11(9)12(16)18)17-14(19)20-4/h8H,5-7H2,1-4H3,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXRZMXQGTNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387306 | |
Record name | ST50919242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-83-7 | |
Record name | ST50919242 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.